2,3,5,6,7,8-Hexahydroimidazo[2,1-b][1,3]thiazepine
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Overview
Description
2,3,5,6,7,8-Hexahydroimidazo[2,1-b][1,3]thiazepine is a nitrogen- and sulfur-containing heterocyclic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6,7,8-Hexahydroimidazo[2,1-b][1,3]thiazepine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1,3-dihydro-2H-imidazole-2-thione with α,β-unsaturated carbonyl compounds under basic conditions . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide or potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound are generally based on the same principles as laboratory synthesis but are scaled up to accommodate larger quantities. This often involves optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
2,3,5,6,7,8-Hexahydroimidazo[2,1-b][1,3]thiazepine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into its corresponding dihydro or tetrahydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfoxides or sulfones, while reduction can produce dihydro or tetrahydro derivatives .
Scientific Research Applications
2,3,5,6,7,8-Hexahydroimidazo[2,1-b][1,3]thiazepine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of various enzymes and receptors, making it a candidate for drug development.
Medicine: Its derivatives have been investigated for their antimicrobial, antiviral, and anticancer activities.
Mechanism of Action
The mechanism of action of 2,3,5,6,7,8-Hexahydroimidazo[2,1-b][1,3]thiazepine involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with ligand-binding domains. The exact pathways involved depend on the specific biological context and the nature of the target .
Comparison with Similar Compounds
Similar Compounds
Imidazo[2,1-b][1,3]thiazines: These compounds share a similar core structure but may have different substituents, leading to variations in their biological activities.
Benzimidazo[2,1-b][1,3]thiazines: These compounds have an additional benzene ring, which can enhance their stability and biological activity.
Polyfluorosubstituted imidazo[2,1-b][1,3]thiazines: These derivatives are known for their enhanced metabolic stability and potential as drug candidates.
Uniqueness
2,3,5,6,7,8-Hexahydroimidazo[2,1-b][1,3]thiazepine is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with diverse biological targets makes it a versatile compound in scientific research and industrial applications .
Properties
Molecular Formula |
C7H12N2S |
---|---|
Molecular Weight |
156.25 g/mol |
IUPAC Name |
2,3,5,6,7,8-hexahydroimidazo[2,1-b][1,3]thiazepine |
InChI |
InChI=1S/C7H12N2S/c1-2-6-10-7-8-3-5-9(7)4-1/h1-6H2 |
InChI Key |
QRQORCQBXPSNTC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCSC2=NCCN2C1 |
Origin of Product |
United States |
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